molecular formula C6H6F2O2 B2486558 4,4-Difluorocyclohexane-1,3-dione CAS No. 2137642-64-7

4,4-Difluorocyclohexane-1,3-dione

Cat. No.: B2486558
CAS No.: 2137642-64-7
M. Wt: 148.109
InChI Key: LZEJWJHWESNWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorocyclohexane-1,3-dione is a chemical compound with the molecular formula C6H6F2O2 It is a derivative of cyclohexane, where two fluorine atoms are substituted at the 4th position and two keto groups are present at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of cyclohexane-1,3-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

4,4-Difluorocyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: Similar in structure but lacks the second keto group.

    4,4-Dimethylcyclohexane-1,3-dione: Similar but with methyl groups instead of fluorine atoms.

    Cyclohexane-1,3-dione: The parent compound without any substitutions.

Uniqueness

4,4-Difluorocyclohexane-1,3-dione is unique due to the presence of both fluorine atoms and keto groups, which impart distinct chemical properties. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,4-difluorocyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-6(8)2-1-4(9)3-5(6)10/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEJWJHWESNWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)CC1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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